molecular formula C14H18O3 B8734560 4-(Cyclohexyloxy)-benzeneacetic acid

4-(Cyclohexyloxy)-benzeneacetic acid

Cat. No.: B8734560
M. Wt: 234.29 g/mol
InChI Key: XEWUOYSSIPXDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexyloxy)-benzeneacetic acid (IUPAC name: benzeneacetic acid substituted with a cyclohexyloxy group at the para position) is a synthetic aromatic carboxylic acid derivative. Structurally, it features a benzene ring with an acetic acid side chain and a cyclohexyl ether substituent at the 4-position.

This compound may share functional similarities with other para-substituted benzeneacetic acids, such as involvement in phenylalanine metabolism or anti-inflammatory pathways .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-cyclohexyloxyphenyl)acetic acid

InChI

InChI=1S/C14H18O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,15,16)

InChI Key

XEWUOYSSIPXDFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their substituents are compared below:

Compound Name Substituent at 4-Position Functional Groups Key References
4-(Cyclohexyloxy)-benzeneacetic acid Cyclohexyloxy Acetic acid, ether -
4-Hydroxybenzeneacetic acid Hydroxyl Acetic acid, phenol
4-(Phenylmethoxy)benzeneacetic acid Benzyloxy Acetic acid, ether
4-Isopropylbenzeneacetic acid Isopropyl Acetic acid, alkyl
4-Methoxybenzoic acid Methoxy Benzoic acid, ether

Structural Insights :

  • Ether vs.
  • Acetic Acid vs. Benzoic Acid : The acetic acid side chain in benzeneacetic acids enhances hydrogen-bonding capacity compared to benzoic acids, influencing interactions with biological targets .

Physicochemical Properties

Comparative data for selected compounds are summarized in Table 1:

Table 1. Physicochemical Properties of 4-Substituted Benzeneacetic Acids

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water) LogP (Predicted)
This compound* 236.3 (calculated) N/A N/A Low (ether substituent) ~3.2 (estimated)
4-Hydroxybenzeneacetic acid 152.1 130–132 Decomposes Moderate 1.1
4-(Phenylmethoxy)benzeneacetic acid 242.3 N/A N/A Low (organic solvents) 2.8
4-Isopropylbenzeneacetic acid 178.2 51–52 170–174 (14 Torr) Low (lipophilic) 2.5

*Note: Experimental data for this compound are unavailable; properties are inferred from analogs.

Key Observations :

  • The cyclohexyloxy group likely increases lipophilicity (higher LogP) compared to hydroxyl or methoxy substituents, aligning with trends observed in 4-(phenylmethoxy)benzeneacetic acid .
  • Lower water solubility is expected due to the bulky cyclohexyl group, similar to 4-isopropyl derivatives .

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